3-(3-AMINOCARBONYLPHENYL)ISONICOTINIC ACID
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Overview
Description
3-(3-Aminocarbonylphenyl)isonicotinic acid is an organic compound that features a unique structure combining an isonicotinic acid moiety with an aminocarbonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminocarbonylphenyl)isonicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinic acid and 3-aminobenzoic acid.
Condensation Reaction: The carboxyl group of isonicotinic acid reacts with the amino group of 3-aminobenzoic acid under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain high purity this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminocarbonylphenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3-Aminocarbonylphenyl)isonicotinic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, including anti-tubercular and anti-cancer drugs.
Material Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(3-Aminocarbonylphenyl)isonicotinic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The aromatic rings can intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic Acid: Similar to isonicotinic acid but with the carboxyl group at the 3-position.
Picolinic Acid: An isomer with the carboxyl group at the 2-position.
Uniqueness
3-(3-Aminocarbonylphenyl)isonicotinic acid is unique due to the presence of both an aminocarbonylphenyl group and an isonicotinic acid moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in its simpler analogs.
Properties
IUPAC Name |
3-(3-carbamoylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c14-12(16)9-3-1-2-8(6-9)11-7-15-5-4-10(11)13(17)18/h1-7H,(H2,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAISDDCBIIRTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=C(C=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687423 |
Source
|
Record name | 3-(3-Carbamoylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258615-20-1 |
Source
|
Record name | 3-(3-Carbamoylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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